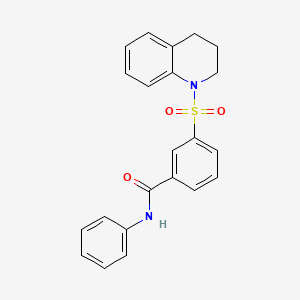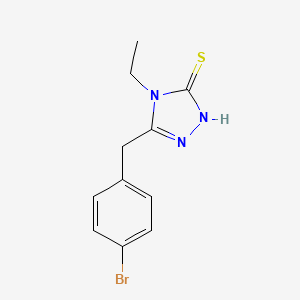![molecular formula C14H20ClN5S B6031915 1-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}piperidine hydrochloride](/img/structure/B6031915.png)
1-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}piperidine hydrochloride, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine compounds and has a molecular weight of 405.94 g/mol. TAK-659 has been shown to exhibit promising results in preclinical studies, and its use is being explored for the treatment of various diseases.
作用機序
1-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}piperidine hydrochloride works by selectively inhibiting BTK, which is a critical enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development, activation, and survival. Inhibition of BTK by this compound leads to the suppression of B-cell signaling, which ultimately results in the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to exhibit potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. It has also been shown to be highly selective for BTK, with minimal off-target effects. In preclinical studies, this compound has been shown to inhibit B-cell proliferation and survival, leading to the induction of apoptosis. It has also been shown to enhance the activity of other chemotherapeutic agents, such as rituximab.
実験室実験の利点と制限
The advantages of using 1-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}piperidine hydrochloride in lab experiments include its high potency and selectivity for BTK, which makes it an effective tool for studying B-cell signaling pathways. However, one limitation of this compound is its poor solubility, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 1-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}piperidine hydrochloride. One area of interest is the exploration of its use in combination with other chemotherapeutic agents, such as rituximab, to enhance its therapeutic efficacy. Another area of interest is the investigation of its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis, where B-cell signaling plays a critical role. Additionally, the development of more soluble analogs of this compound could expand its use in various experimental settings.
合成法
The synthesis of 1-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}piperidine hydrochloride involves several steps, including the reaction of piperidine with 2-chloroethyl phenyl sulfide, followed by the reaction of the resulting compound with sodium azide to form the tetrazole moiety. The final step involves the reaction of the tetrazole compound with hydrochloric acid to obtain the hydrochloride salt of this compound.
科学的研究の応用
1-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}piperidine hydrochloride has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, it has been shown to exhibit potent inhibitory activity against Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
特性
IUPAC Name |
1-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5S.ClH/c1-3-7-13(8-4-1)19-14(15-16-17-19)20-12-11-18-9-5-2-6-10-18;/h1,3-4,7-8H,2,5-6,9-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYDVXGHXWYLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=NN2C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6031834.png)
![phenyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B6031841.png)
![7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031849.png)

![N-phenyl-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B6031862.png)
![N-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6031899.png)
![6-bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6031906.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6031921.png)
![2-[(cyclobutylcarbonyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6031927.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6031931.png)
![7-(cyclobutylmethyl)-2-(2,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031938.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6031940.png)
![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-benzyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B6031941.png)